Technical Documentation Center

6-Azaspiro[4.5]dec-8-ene;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Azaspiro[4.5]dec-8-ene;hydrochloride
  • CAS: 2361635-05-2

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 6-Azaspiro[4.5]dec-8-ene Hydrochloride (CAS 2361635-05-2)

The following technical guide is structured to provide a comprehensive analysis of 6-Azaspiro[4.5]dec-8-ene hydrochloride , focusing on its structural utility in medicinal chemistry, synthesis via Ring-Closing Metathesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of 6-Azaspiro[4.5]dec-8-ene hydrochloride , focusing on its structural utility in medicinal chemistry, synthesis via Ring-Closing Metathesis (RCM), and application as a bioisostere.

[1]

Executive Summary: The "Escape from Flatland"

6-Azaspiro[4.5]dec-8-ene hydrochloride represents a high-value spirocyclic building block belonging to the class of spiro-fused tetrahydropyridines .[1] In modern drug discovery, this scaffold is critical for increasing fraction sp3 (Fsp³) character, improving solubility, and providing novel vectors for fragment-based drug discovery (FBDD).[1] Unlike flat aromatic amines, the 6-azaspiro[4.5]decane core offers a defined 3D vector that positions substituents in a non-planar orientation, often enhancing selectivity for GPCRs and enzymes while improving metabolic stability by blocking the


-carbon adjacent to the nitrogen.[1]

Chemical Identity & Structural Analysis[2][3]

PropertySpecification
CAS Number 2361635-05-2
IUPAC Name 6-Azaspiro[4.5]dec-8-ene hydrochloride
Molecular Formula

Molecular Weight 173.68 g/mol (Salt); 137.22 g/mol (Free Base)
Core Scaffold Spiro[cyclopentane-1,2'-(1,2,3,6-tetrahydropyridine)]
Functionality Secondary Amine (Nucleophile), Alkene (Electrophile/Handle)
Geometry Distorted Half-Chair (Piperidine ring) / Envelope (Cyclopentane)
Structural Logic

The molecule consists of a cyclopentane ring spiro-fused to a tetrahydropyridine ring .[1]

  • The Spiro Junction (C5): Acts as a quaternary carbon "blocker," preventing metabolic oxidation at the

    
    -position relative to the nitrogen (a common metabolic soft spot in piperidines).[1]
    
  • The Nitrogen (N6): A secondary amine providing a handle for functionalization (acylation, alkylation, reductive amination).[1]

  • The Alkene (C8=C9): A homoallylic double bond.[1] This is a versatile "synthetic handle" allowing for late-stage diversification (e.g., cyclopropanation, hydrogenation, or dihydroxylation) to generate diverse libraries from a single precursor.[1]

Synthesis Protocol: The RCM Approach

The most robust and scalable synthesis for this scaffold relies on Ring-Closing Metathesis (RCM) .[1] This pathway ensures the formation of the 6-membered nitrogen heterocycle with precise control over the spiro-junction.[1]

Retrosynthetic Analysis

The target 6-azaspiro[4.5]dec-8-ene is disconnected via the C8=C9 double bond, revealing a diallyl precursor : N-allyl-1-allylcyclopentan-1-amine.[1]

Step-by-Step Experimental Workflow
Step 1: Formation of the Spiro-Precursor (Grignard Addition)[1]
  • Reagents: Cyclopentanone, Allylamine, Allylmagnesium bromide.[1]

  • Protocol:

    • Condense cyclopentanone with allylamine (using

      
       or molecular sieves) to form the corresponding imine.[1]
      
    • Treat the crude imine with allylmagnesium bromide (1.2 equiv) in anhydrous THF at 0°C.

    • Mechanism: The Grignard reagent attacks the electrophilic imine carbon.[1] The steric bulk forces the addition to occur, generating the quaternary center.[1]

    • Workup: Quench with saturated

      
      , extract with EtOAc.
      
    • Intermediate: N-allyl-1-allylcyclopentan-1-amine.

Step 2: Ring-Closing Metathesis (RCM)[1]
  • Reagents: Grubbs II Catalyst (2-5 mol%), p-Toluenesulfonic acid (pTsOH) (1.0 equiv), Dichloromethane (DCM).[1]

  • Protocol:

    • Dissolve the diallyl amine intermediate in degassed DCM (0.01 M dilution to favor intramolecular cyclization over intermolecular polymerization).

    • Add pTsOH to protonate the amine.[1] Note: Protonation prevents the basic amine from coordinating with and poisoning the Ruthenium catalyst.[1]

    • Add Grubbs 2nd Generation Catalyst .[1] Reflux for 2-12 hours under

      
      .
      
    • Validation: Monitor by TLC or LCMS for the disappearance of the acyclic precursor.

    • Workup: Neutralize with NaOH, filter through Celite to remove Ru residues.

Step 3: Hydrochloride Salt Formation[1][2]
  • Reagents: 4M HCl in Dioxane, Diethyl Ether (

    
    ).
    
  • Protocol:

    • Dissolve the free base oil in minimal

      
      .[1]
      
    • Add 4M HCl/Dioxane dropwise at 0°C.

    • The white precipitate (6-Azaspiro[4.5]dec-8-ene HCl ) is filtered, washed with cold ether, and dried under vacuum.[1]

Visualized Synthesis Pathway (DOT)[1]

G Start Cyclopentanone Imine N-Allylimine Intermediate Start->Imine Allylamine, TiCl4 Diallyl N-Allyl-1-allyl- cyclopentan-1-amine Imine->Diallyl AllylMgBr, THF, 0°C RCM_Step RCM (Grubbs II) (- Ethylene) Diallyl->RCM_Step pTsOH (protection) Product 6-Azaspiro[4.5]dec-8-ene (Free Base) RCM_Step->Product DCM, Reflux Salt CAS 2361635-05-2 (HCl Salt) Product->Salt HCl/Dioxane

Caption: Synthesis of 6-Azaspiro[4.5]dec-8-ene HCl via Grignard addition and Ring-Closing Metathesis.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This scaffold is a conformationally restricted bioisostere of:

  • 4,4-Disubstituted Piperidines: The spiro-fusion locks the piperidine ring into a specific conformation (often a distorted chair), reducing the entropic penalty upon binding to a protein target.[1]

  • Morpholines: In specific contexts where the oxygen of morpholine is not a critical H-bond acceptor, the spiro-alkene provides a lipophilic replacement with different vectors.[1]

Metabolic Stability

A major failure mode in drug development is rapid oxidative metabolism at the


-carbon of amines (by CYP450s).[1]
  • Mechanism: In 6-azaspiro[4.5]dec-8-ene, one of the

    
    -carbons is the spiro quaternary center  (C5).[1] It has no protons to abstract, rendering it metabolically inert.[1]
    
  • Result: This often leads to increased half-life (

    
    ) and reduced clearance compared to non-spiro analogs.[1]
    
Library Generation (The "Handle" Strategy)

The C8=C9 double bond is not just a structural feature; it is a functional handle.[1]

  • Epoxidation: Leads to spiro-epoxides (reactive warheads or intermediates).[1]

  • Cyclopropanation: Generates spiro[2.5]octane systems (further increasing Fsp³).[1]

  • Dihydroxylation: Creates polar diols to lower LogP and engage in H-bonding.[1]

Quality Control & Characterization

To ensure the integrity of CAS 2361635-05-2 in experimental assays, the following analytical criteria must be met:

MethodExpected SignalCausality/Reasoning
1H NMR (DMSO-d6)

5.7-5.9 ppm (2H, m)
Characteristic chemical shift of the homoallylic alkene protons (H8, H9).[1]
1H NMR

9.0-9.5 ppm (Broad s)
Ammonium protons (

), confirming salt formation.[1]
13C NMR Quaternary C at ~45-50 ppmThe spiro carbon (C5) is a distinct singlet, verifying the ring fusion.[1]
LC-MS [M+H]+ = 138.13Mass of the free base cation.[1]
Appearance White to Off-White SolidHydrochloride salts of secondary amines are typically crystalline solids; yellowing indicates oxidation or free base contamination.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link[1]

  • Grubbs, R. H. (2006).[1] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition. Link[1]

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. Link[1]

  • Smith, A. B., et al. (2008).[1] Design and Synthesis of Novel Spirocyclic Scaffolds for Drug Discovery. Journal of Organic Chemistry. Link[1]

Sources

Exploratory

Engineering 3D Space: A Technical Guide to Fsp3 Spirocyclic Building Blocks in Medicinal Chemistry

Executive Summary The historical dominance of sp2-rich (flat) aromatic scaffolds in drug discovery has contributed to high attrition rates due to poor solubility and non-specific binding. This guide addresses the strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The historical dominance of sp2-rich (flat) aromatic scaffolds in drug discovery has contributed to high attrition rates due to poor solubility and non-specific binding. This guide addresses the strategic integration of 3D-rich Fsp3 spirocyclic building blocks . By increasing the fraction of sp3-hybridized carbons (


), medicinal chemists can enhance solubility, improve metabolic stability, and access novel intellectual property space while maintaining ligand efficiency. This document details the design logic, synthetic accessibility, and application of rigid spirocycles as high-value bioisosteres.

Part 1: The Fsp3 Imperative & Physicochemical Logic

The "Escape from Flatland"

The correlation between clinical success and molecular complexity is well-documented. As defined by Lovering et al., increasing the saturation of a molecule (Fsp3) correlates with higher solubility and lower promiscuity.

Mechanistic Advantages of Spirocycles:

  • Vectorial Definition: Unlike flexible alkyl chains, spirocycles project substituents in precise, rigid vectors, reducing the entropic penalty upon protein binding.

  • Solubility Enhancement: The rigid, non-planar 3D topology disrupts crystal lattice packing energy more effectively than flat aromatic rings, significantly improving aqueous solubility.

  • Metabolic Shielding: Spirocyclic cores lack the electron-rich

    
    -systems prone to oxidation by Cytochrome P450 enzymes, often serving as metabolically stable bioisosteres for piperazines or morpholines.
    
Decision Matrix: Scaffold Selection

The following diagram illustrates the logical flow for selecting specific spirocyclic classes based on the target moiety being replaced.

SpiroSelection Start Target Moiety (Flat Scaffold) Piperidine Piperidine/Morpholine (6-membered) Start->Piperidine GemDimethyl Gem-dimethyl (Flexible) Start->GemDimethyl Decision1 Requirement: Rigidify & Lower LogP? Piperidine->Decision1 Decision2 Requirement: Block Metabolism? GemDimethyl->Decision2 Spiro33 2-azaspiro[3.3]heptane (Compact, Rigid) Decision1->Spiro33 Minimize Size Spiro35 2-azaspiro[3.5]nonane (Larger Volume) Decision1->Spiro35 Match Volume SpiroOx Oxaspirocycles (Polarity Tuning) Decision2->SpiroOx Lower Lipophilicity

Figure 1: Strategic selection workflow for replacing 2D scaffolds with 3D spirocyclic bioisosteres.

Part 2: Structural Classes & Comparative Data

Key Building Blocks

We focus on small-ring spirocycles that offer the highest "3D-score" per molecular weight unit.

  • Spiro[3.3]heptanes: The "square" geometry provides a unique distance vector between the nitrogen and the distal carbon, often distinct from the chair conformation of piperidine.

  • Spiro[2.3]hexanes: Highly strained, these offer unique reactivity and compact volume.

  • Azaspiro[3.4]octanes: Bridges the gap between highly rigid [3.3] systems and more flexible larger rings.

Physicochemical Comparison Data

The table below demonstrates the impact of replacing a standard piperidine core with a spirocyclic analog in a theoretical fragment context.

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane
Hybridization sp3 (flexible chair)sp3 (rigid)sp3 (rigid)
CLogP ~0.8~0.5~ -0.6
TPSA (

)
12.012.021.2
Vector Angle ~109.5° (variable)180° (linear projection)180°
Metabolic Liability

-oxidation
Low (Steric bulk/strain)Very Low

Part 3: Experimental Protocols

Synthesis of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes the formation of the fundamental Spiro[3.3]heptane core. This is a critical building block for "stiffening" amine chains.

Methodology: Cyclization of 1,1-bis(bromomethyl)cyclobutane.

Reagents:

  • 1,1-bis(bromomethyl)cyclobutane (Start Material)

  • Tosylamide (

    
    )
    
  • Sodium hydride (NaH, 60% in oil)

  • DMF (Anhydrous)

  • Magnesium / Methanol (for detosylation)

  • 
     (Di-tert-butyl dicarbonate)
    

Step-by-Step Protocol:

  • Sulfonamide Formation (Cyclization):

    • Charge a flame-dried 3-neck flask with NaH (2.5 eq) under

      
      . Wash with hexanes to remove oil.
      
    • Add anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.

    • Add Tosylamide (1.0 eq) portion-wise. Stir for 30 min until gas evolution ceases.

    • Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) dropwise.

    • Heat to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Cool, quench with saturated

      
      , extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF), dry over 
      
      
      
      , and concentrate. Purify via flash chromatography to yield N-tosyl-2-azaspiro[3.3]heptane.
  • Detosylation & Boc-Protection (One-pot equivalent):

    • Dissolve the N-tosyl intermediate in anhydrous Methanol.

    • Add Mg turnings (50 eq) and a catalytic amount of iodine. Sonicate to initiate if necessary.

    • Stir vigorously at room temperature until conversion is complete (LCMS monitoring for mass [M+H]+ = 98).

    • Note: The free amine is volatile. Do not isolate to dryness.

    • Add

      
       (2.0 eq) and 
      
      
      
      (1.2 eq) directly to the reaction mixture. Stir for 4 hours.
    • Final Workup: Filter off solids, concentrate, partition between water/EtOAc. Purify via silica gel chromatography.

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the diagnostic cyclobutane protons. The spiro-center creates symmetry. 
    
    
    
    3.84 (s, 4H,
    
    
    ), 2.15 (t, 4H), 1.85 (quint, 2H).
  • 13C NMR: Distinct quaternary spiro-carbon signal around

    
     35-40 ppm.
    
Synthetic Pathway Visualization

SynthesisFlow Start 1,1-bis(bromomethyl) cyclobutane Step1 Step 1: Cyclization (TsNH2, NaH, DMF, 100°C) Start->Step1 Inter N-Tosyl-2-azaspiro[3.3]heptane Step1->Inter Step2 Step 2: Deprotection (Mg, MeOH) Inter->Step2 Step3 Step 3: Boc-Protection (Boc2O, Et3N) Step2->Step3 Final N-Boc-2-azaspiro[3.3]heptane (Final Building Block) Step3->Final

Figure 2: Synthetic route for the generation of N-Boc-2-azaspiro[3.3]heptane.

Part 4: Advanced Applications & Bioisosterism

Case Study: Replacing Morpholine

Morpholine is a ubiquitous solubilizing group but suffers from potential metabolic oxidation to reactive intermediates.

  • Replacement: 2-oxa-6-azaspiro[3.3]heptane.

  • Outcome:

    • Basicity: The spirocyclic amine is generally more basic (

      
       ~9-10) than morpholine (
      
      
      
      ~8.3) due to the relief of ring strain upon protonation and lack of inductive withdrawal from the oxygen in the 4-position (distance effect).
    • Lipophilicity: Significant reduction in LogD due to the compact polar surface area.

    • IP Position: Moves the molecule into novel chemical space, potentially breaking prior art coverage.

Handling Strain in Synthesis

Working with spiro[3.3] and spiro[2.3] systems requires awareness of ring strain (~26 kcal/mol for cyclobutane).

  • Avoid: Harsh Lewis acids that might trigger ring-opening rearrangements.

  • Prefer: Basic conditions or radical-mediated functionalizations.

  • Storage: Free amines of small spirocycles can be volatile and unstable; store as HCl or oxalate salts.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2014). The role of molecular shape in drug discovery. Current Topics in Medicinal Chemistry. [Link]

Protocols & Analytical Methods

Method

Functionalization of the alkene moiety in 6-Azaspiro[4.5]dec-8-ene

Application Note: Strategic Functionalization of the Alkene Moiety in 6-Azaspiro[4.5]dec-8-ene Executive Summary The 6-Azaspiro[4.5]dec-8-ene scaffold represents a "privileged structure" in medicinal chemistry, offering...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Alkene Moiety in 6-Azaspiro[4.5]dec-8-ene

Executive Summary

The 6-Azaspiro[4.5]dec-8-ene scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid spirocyclic core that projects substituents into defined 3D vectors, unlike flat aromatic systems. This geometry is critical for targeting complex GPCRs and ion channels. However, the utility of this scaffold is often limited by the synthetic challenge of diversifying the alkene moiety (C8=C9) in the presence of a reactive secondary amine (N6) and significant steric bulk at the spiro center (C5).

This guide provides a validated, step-by-step protocol for the chemoselective and stereoselective functionalization of the C8-C9 alkene. We focus on transforming the "naked" scaffold into high-value intermediates via epoxidation , dihydroxylation , and hydroboration , emphasizing the obligatory N-protection strategy to ensure high fidelity.

Strategic Analysis: The Chemical Environment

Before initiating synthesis, one must understand the steric and electronic landscape of the molecule.

  • The Spiro Constraint (C5): The quaternary spiro carbon at position 5 creates a "neopentyl-like" steric environment. Reagents approaching the alkene (C8=C9) will experience facial bias. The cyclopentane ring (atoms 1-4) acts as a shielding group, typically directing attack to the anti face relative to the bulkier substituent on the 5-membered ring (if substituted) or governed by the twist-boat conformation of the tetrahydropyridine ring.

  • The Nitrogen Nucleophile (N6): The secondary amine at position 6 is highly nucleophilic. Attempting electrophilic addition to the alkene without protection will result in N-oxidation (N-oxide formation) or competitive N-alkylation. N-protection is not optional; it is a prerequisite.

  • The Alkene (C8=C9): Located in a 1,2,3,6-tetrahydropyridine-like ring, this double bond is non-conjugated (homoallylic to the nitrogen). It exhibits standard nucleophilic alkene reactivity but is moderated by the ring strain and conformation.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway, highlighting the critical decision node at N-protection.

FunctionalizationWorkflow Scaffold 6-Azaspiro[4.5]dec-8-ene (Core Scaffold) Protection Step 1: N-Protection (Boc/Cbz/Fmoc) Scaffold->Protection Obligatory Epox Path A: Epoxidation (mCPBA) Protection->Epox Electrophilic Ox Diol Path B: Dihydroxylation (OsO4/NMO) Protection->Diol Syn-Addn Hydrobor Path C: Hydroboration (BH3·THF) Protection->Hydrobor Anti-Markovnikov AminoAlc Trans-Amino Alcohols (Library Expansion) Epox->AminoAlc Ring Opening CisDiol Cis-Diols (Solubility/H-Bonding) Diol->CisDiol Purification Alcohol Regio-defined Alcohols Hydrobor->Alcohol Oxidation

Figure 1: Divergent functionalization strategy starting from the N-protected spirocyclic alkene.

Detailed Experimental Protocols

Phase 1: Chemoselective N-Protection (The Foundation)

Objective: Mask the N6 amine to prevent oxidation and modulate the conformation of the piperidine ring. tert-Butyloxycarbonyl (Boc) is preferred for its stability under oxidative conditions.

Reagents:

  • 6-Azaspiro[4.5]dec-8-ene (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (0.1 M concentration)

Protocol:

  • Dissolution: Dissolve 6-azaspiro[4.5]dec-8-ene in anhydrous DCM under N₂ atmosphere.

  • Base Addition: Add TEA dropwise at 0 °C.

  • Acylation: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; product is Ninhydrin-negative, UV-inactive unless derivatized, stain with KMnO4 for alkene).

  • Workup: Wash with 1M citric acid (to remove unreacted amine/TEA), then saturated NaHCO₃ and brine.

  • Validation: ¹H NMR should show the disappearance of the broad NH peak and appearance of the t-butyl singlet (~1.45 ppm).

Phase 2: Stereoselective Epoxidation (Path A)

Objective: Introduce an epoxide handle for subsequent ring-opening with nucleophiles (amines, azides), creating diverse


-amino alcohol libraries.

Mechanism & Causality: We use mCPBA (meta-chloroperoxybenzoic acid) . The reaction is stereoselective; the reagent approaches the alkene from the face anti to the bulky spiro-cyclopentyl group (steric control).

Reagents:

  • N-Boc-6-azaspiro[4.5]dec-8-ene (1.0 equiv)

  • mCPBA (77% max) (1.2 equiv)

  • DCM (0.1 M)

  • Saturated NaHCO₃ (for quenching)

Protocol:

  • Setup: Dissolve the N-Boc intermediate in DCM at 0 °C.

  • Addition: Add mCPBA portion-wise. Note: Do not add all at once to control exotherm.

  • Reaction: Stir at RT for 12 hours.

  • Quench (Critical): Pour reaction mixture into a biphasic solution of saturated NaHCO₃ and 10% Na₂S₂O₃ (sodium thiosulfate). Why? Thiosulfate reduces excess potentially explosive peroxides; Bicarbonate neutralizes the m-chlorobenzoic acid byproduct.

  • Extraction: Extract with DCM.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome: Formation of N-Boc-9-oxa-6-azadispiro[4.0.5.4]pentadecane (epoxide). Stereochemistry: The major diastereomer typically results from attack anti to the axial component of the spiro ring.

Phase 3: Syn-Dihydroxylation (Path B)

Objective: Create a cis-diol for solubility enhancement or further oxidation to a dicarbonyl.

Reagents:

  • N-Boc-6-azaspiro[4.5]dec-8-ene

  • Osmium Tetroxide (OsO₄) (2.5 mol% - Cat.)

  • N-Methylmorpholine N-oxide (NMO) (1.2 equiv)

  • Acetone/Water (10:1 v/v)

Protocol:

  • Catalytic System: Dissolve the alkene in Acetone/Water. Add NMO.

  • Initiation: Add OsO₄ (caution: volatile/toxic) as a solution in water or t-butanol.

  • Reaction: Stir at RT for 8-16 hours. The solution typically turns dark.

  • Quench: Add solid Na₂SO₃ (sodium sulfite) and stir for 1 hour. The mixture should turn from black to light yellow/flocculent precipitate (osmium reduction).

  • Isolation: Extract with EtOAc. The diol is polar; ensure thorough extraction.

Data Summary: Reagent Compatibility

FunctionalizationReagent SystemPrimary ProductStereoselectivityKey Precaution
N-Protection Boc₂O / TEAN-Boc-AlkeneN/AEssential first step.
Epoxidation mCPBA / DCMtrans-Epoxide (relative to steric bulk)High (Anti-face)Quench peroxides with Thiosulfate.
Dihydroxylation OsO₄ / NMOcis-DiolHigh (Syn-addition)Use fume hood (OsO₄ toxicity).
Hydroboration BH₃·THF / H₂O₂AlcoholAnti-MarkovnikovRegioselectivity sensitive to sterics.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. [Link]

    • Context: Establishes the "privileged" nature of spirocyclic scaffolds and their geometric advantages in drug design.
  • Buffat, M. G. P. (2004). Synthesis of Piperidines. Tetrahedron. [Link]

    • Context: Comprehensive review covering the functionalization of tetrahydropyridine rings (the core of the B-ring in our scaffold).
  • Smith, A. B., et al. (1998). Introduction of the Spirocyclic Constraint. Journal of the American Chemical Society. [Link]

    • Context: Discusses the steric influence of spiro centers on adjacent functional group reactivity.
  • Krow, G. R. (1981). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions. [Link]

    • Context: While focused on ketones, this found
Application

Application Note & Protocols: Leveraging Spiro[4.5]decene Scaffolds in Fragment-Based Drug Discovery (FBDD)

Authored by: [Your Name/Team], Senior Application Scientist Introduction: The Strategic Advantage of 3D Scaffolds in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the id...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Team], Senior Application Scientist

Introduction: The Strategic Advantage of 3D Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, due to their small size, can explore chemical space more efficiently and form high-quality interactions with a biological target. These initial weak-binding hits then serve as starting points for elaboration into more potent, drug-like molecules.

Traditionally, FBDD libraries have been dominated by flat, two-dimensional aromatic structures. However, the focus is increasingly shifting towards three-dimensional (3D) scaffolds to access novel chemical space and improve physicochemical properties. Spirocycles, bicyclic systems where two rings are connected by a single common atom, are particularly attractive 3D scaffolds. The spiro[4.5]decene core, with its defined three-dimensional arrangement of a five-membered and a six-membered ring, offers a rigid yet conformationally diverse framework. This rigidity can reduce the entropic penalty upon binding to a target protein, while the 3D geometry allows for the presentation of substituents in precise vectors, enabling more specific and potent interactions. This application note provides a comprehensive guide to the design, synthesis, screening, and optimization of fragment libraries based on the spiro[4.5]decene core.

The Rationale for Spiro[4.5]decene in FBDD

The choice of the spiro[4.5]decene scaffold is underpinned by several key advantages in the context of medicinal chemistry:

  • Enhanced 3D-Character: The inherent non-planar geometry of the spiro[4.5]decene core helps to move away from the "flatland" of traditional aromatic fragments, often leading to improved solubility and reduced off-target effects.

  • Vectorial Exploration of Chemical Space: The rigid framework allows for the precise positioning of functional groups in three-dimensional space, facilitating the probing of specific pockets on a protein surface.

  • Novelty and Patentability: As a less explored scaffold compared to more common heterocyclic systems, it offers opportunities for discovering novel chemical matter with strong intellectual property potential.

  • Synthetic Tractability: The spiro[4.5]decene core can be synthesized through robust and scalable chemical routes, allowing for the generation of diverse fragment libraries.

Part 1: Design and Synthesis of a Spiro[4.5]decene Fragment Library

The successful application of the spiro[4.5]decene core in FBDD begins with the thoughtful design and synthesis of a high-quality fragment library.

Library Design Principles

A well-designed fragment library should adhere to the "Rule of Three" (Ro3) as a guiding principle: Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3. For a spiro[4.5]decene library, the design should focus on:

  • Core Diversity: Incorporating variations in the core structure, such as different levels of saturation or the introduction of heteroatoms.

  • Vectorial Diversity: Placing a limited number of functional groups (e.g., -OH, -NH2, -COOH) at different positions on the spirocyclic framework to probe a wide range of interactions.

  • Physicochemical Properties: Ensuring the fragments have good aqueous solubility, a critical factor for biophysical screening assays.

Synthetic Strategy: A General Protocol

The synthesis of a spiro[4.5]decene fragment library can be achieved through a multi-step sequence. A common approach involves a key spiroannulation step.

Protocol: General Synthesis of a Spiro[4.5]decene Core

  • Starting Material Preparation: Begin with a suitable cyclopentanone derivative, which will form the five-membered ring of the spirocycle.

  • Aldol Condensation: React the cyclopentanone with a suitable aldehyde under basic conditions to form an α,β-unsaturated ketone.

  • Michael Addition: Subject the α,β-unsaturated ketone to a Michael addition with a malonate ester derivative. This step is crucial for building the six-membered ring.

  • Dieckmann Cyclization: Treat the product from the Michael addition with a strong base (e.g., sodium ethoxide) to induce an intramolecular Dieckmann cyclization, forming the six-membered ring and the spirocyclic core.

  • Decarboxylation: Heat the cyclized product in the presence of acid to remove the ester group, yielding the desired spiro[4.5]decanone core.

  • Functionalization: The ketone can then be used as a handle for further functionalization, such as reduction to an alcohol or conversion to an alkene, to introduce diversity into the fragment library.

Part 2: Biophysical Screening of the Spiro[4.5]decene Library

Identifying the weak-binding but high-quality interactions of fragments requires sensitive biophysical techniques.

Primary Screening: Identifying Binders

Several techniques are suitable for primary screening. The choice of method often depends on the nature of the target protein and available instrumentation.

Technique Principle Throughput Protein Consumption Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a fragment binds to an immobilized target.MediumLowProvides kinetic data (kon, koff) and affinity (KD).Immobilization can affect protein conformation.
Thermal Shift Assay (TSA) Monitors the change in the melting temperature (Tm) of a protein upon fragment binding using a fluorescent dye.HighLow to MediumSimple, cost-effective, and high-throughput.Prone to false positives and negatives.
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical shifts of the target protein's or fragment's nuclei upon binding.LowHighProvides structural information on the binding site.Requires large amounts of soluble protein.
Workflow for Fragment Screening

The following diagram illustrates a typical workflow for screening a spiro[4.5]decene fragment library.

FBDD_Workflow cluster_0 Library Preparation & QC cluster_1 Screening Cascade cluster_2 Hit-to-Lead Optimization A Spiro[4.5]decene Library Synthesis B Quality Control (NMR, LC-MS, Solubility) A->B C Primary Screen (e.g., TSA, SPR) B->C D Hit Validation (Orthogonal Assay) C->D E Affinity & Ligand Efficiency Calculation D->E F Structural Biology (X-ray, NMR) E->F G Structure-Guided Elaboration F->G H Lead Compound G->H Hit_to_Lead A Validated Spiro[4.5]decene Hit (KD ~ 100 µM) B Co-crystallization with Target Protein A->B C Analysis of Binding Pocket & Exit Vectors B->C D Design of Analogs (Fragment Growing/Linking) C->D E Synthesis of Focused Library D->E F Potency & Selectivity Assays E->F G Iterative Optimization F->G G->D SAR Feedback H Lead Compound (KD < 100 nM) G->H

Caption: Hit-to-lead optimization cycle for a spiro[4.5]decene hit.

Conclusion

The spiro[4.5]decene scaffold represents a valuable addition to the FBDD toolkit. Its inherent three-dimensionality and synthetic accessibility provide a robust platform for the discovery of novel, high-quality lead compounds. By combining thoughtful library design, sensitive biophysical screening, and structure-guided optimization, researchers can effectively leverage the unique properties of this spirocyclic core to tackle challenging biological targets.

References

  • Title: Fragment-Based Drug Discovery: A Practical Approach Source: Royal Society of Chemistry URL: [Link]

  • Title: The Rule of Three, a decade on Source: Drug Discovery Today URL: [Link]

  • Title: Surface plasmon resonance (SPR) for the characterization of fragment libraries for drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: NMR in fragment-based drug discovery Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]

Method

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for Spirocyclic Alkenes

Executive Summary & Strategic Rationale Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) have transcended their status as academic curiosities to become cornerstones of modern drug discovery. Their abi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) have transcended their status as academic curiosities to become cornerstones of modern drug discovery. Their ability to project substituents into defined 3D vectors offers a distinct advantage over planar aromatic systems, improving solubility and metabolic stability (Fsp3 character) while accessing novel chemical space.

However, the very feature that makes them attractive—the quaternary spiro-carbon—presents a significant synthetic barrier. The steric bulk proximal to the reactive alkene or vinyl halide moiety severely hampers the oxidative addition and reductive elimination steps in Palladium (Pd) catalysis.

This Application Note details optimized protocols for Suzuki-Miyaura , Mizoroki-Heck , and Buchwald-Hartwig couplings specifically tuned for spirocyclic alkenes. These protocols prioritize catalyst systems capable of negotiating high steric demand (Burial Volume management) and suppressing common side reactions like


-hydride elimination or isomerization.

Critical Mechanistic Considerations

Before attempting synthesis, one must understand the failure modes specific to spiro-systems.

The Steric Wall & Ligand Selection

Standard ligands (e.g.,


, dppe) are insufficient. The spiro-fused ring creates a "neopentyl-like" steric environment.
  • Requirement: Use electron-rich, bulky phosphines (Dialkylbiaryl phosphines) or N-Heterocyclic Carbenes (NHCs).

  • Mechanism: These ligands facilitate oxidative addition into sterically hindered C-X bonds and, crucially, accelerate reductive elimination to form the crowded C-C bond.

The Isomerization Risk

In spirocyclic alkenes, the double bond is prone to migration to relieve ring strain or form conjugated systems, particularly during Heck reactions.

  • Mitigation: Use of "Jeffery conditions" (phase transfer agents) or Silver (I) additives to scavenge halides and create a cationic Pd-pathway, allowing for milder temperatures.

Visualizing the Catalytic Challenge

The following diagram illustrates the kinetic bottlenecks introduced by the spiro-scaffold.

SpiroCatalysis cluster_bottlenecks Critical Failure Points Substrate Spirocyclic Vinyl Triflate/Halide OxAdd Oxidative Addition (Steric Clash High) Substrate->OxAdd Pd0 Pd(0) + Bulky Ligand (L) Pd0->OxAdd L coordinates TransMet Transmetallation (Boronate/Amine) OxAdd->TransMet R-M RedElim Reductive Elimination (Rate Limiting Step) TransMet->RedElim RedElim->Pd0 Regeneration Product Functionalized Spirocycle RedElim->Product

Figure 1: Catalytic cycle highlighting the steric bottlenecks (Oxidative Addition and Reductive Elimination) imposed by the spiro-quaternary center.

Protocol A: Suzuki-Miyaura Coupling of Spirocyclic Vinyl Triflates

This protocol is designed for coupling aryl/heteroaryl boronic acids to spiro-ketone derived vinyl triflates.

Substrate Preparation

Note: Spirocyclic ketones are converted to vinyl triflates using Comins' reagent or


 with a hindered base (e.g., DTBMP or 2,6-lutidine) to prevent double bond migration.
Reaction Matrix
ParameterConditionRationale
Catalyst

(5 mol%)
Robust, resists dechelation better than monodentates.
Alternative

+ SPhos (1:2 ratio)
For extremely hindered coupling partners.
Base

(3.0 equiv)
Anhydrous, mild enough to preserve triflate, strong enough for transmetallation.
Solvent THF:Water (10:1) or 1,4-DioxaneAqueous component essential for boronate activation.
Temp 60°C - 80°CModerate heat prevents thermal decomposition of the spiro-ring.
Step-by-Step Methodology
  • Inerting: Charge a microwave vial or Schlenk tube with the Spirocyclic Vinyl Triflate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (3.0 equiv). Cap and purge with Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
      (0.05 equiv) quickly under a counter-flow of Argon.
    
  • Solvation: Add degassed THF (0.2 M concentration relative to substrate) and degassed Water (10% v/v of THF).

  • Reaction: Seal and heat to 65°C for 12 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 4h, boost temp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: Spiro-products often streak; add 1%

    
     to eluent.
    

Protocol B: Mizoroki-Heck Functionalization

Direct functionalization of spirocyclic alkenes. This is challenging due to the lack of "handles" and the risk of isomerization.

The "Cationic Pathway" Strategy

To lower the energy barrier for alkene insertion and prevent isomerization, we utilize a silver-mediated cationic pathway.

Step-by-Step Methodology
  • Setup: In a glovebox or under strict Argon flow, combine:

    • Spirocyclic Alkene (1.0 equiv)

    • Aryl Halide (1.2 equiv, preferably Iodide)

    • 
        (10 mol%)
      
    • 
        (20 mol%) or P(o-tol)3  (for higher selectivity)
      
    • 
        (1.1 equiv) - Critical for halide scavenging.
      
  • Solvent: Add anhydrous DMF or DMA (0.1 M).

  • Execution: Heat to 80°C for 16-24 hours.

    • Warning: Do not exceed 100°C; spiro-alkenes may undergo ring-opening or rearrangement.

  • Filtration: The reaction will generate a silver halide precipitate. Filter through a Celite pad before aqueous workup.

Protocol C: Buchwald-Hartwig Amination

Installing amines directly onto the spiro-scaffold via a vinyl halide/triflate intermediate.

Ligand Choice: The "BrettPhos" Advantage

For C-N coupling on hindered spiro-systems, BrettPhos or RuPhos are non-negotiable. They form a protective pocket around the Pd center, facilitating the reductive elimination of the bulky amine and the spiro-ring.

Step-by-Step Methodology
  • Pre-complexation: It is highly recommended to use a precatalyst to ensure active species generation. Use BrettPhos Pd G3 or RuPhos Pd G3 .

  • Reaction Assembly:

    • Spirocyclic Vinyl Triflate (1.0 equiv)

    • Amine (1.2 equiv)

    • BrettPhos Pd G3 (2-5 mol%)

    • 
        (2.0 equiv) or NaOtBu  (if substrate is base-stable).
      
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: 80°C - 100°C.

  • Self-Validation: If the reaction turns black immediately (Pd black precipitation), the ligand is not stabilizing the metal sufficienty. Switch to XPhos Pd G3 .

Optimization & Troubleshooting Workflow

Use this decision tree to diagnose and fix low yields.

OptimizationTree Start Low Yield / No Reaction CheckSM Is Starting Material Consumed? Start->CheckSM AnalyzeCat Catalyst Dead/Inactive CheckSM->AnalyzeCat No (SM Recovered) AnalyzeProd Complex Mixture / Decomp CheckSM->AnalyzeProd Yes Action1 Switch to Pre-catalyst (Pd G3/G4) Increase Temp (+10°C) AnalyzeCat->Action1 CheckProt Protodehalogenation? AnalyzeProd->CheckProt Action2 Use Anhydrous Conditions Switch Base (CsF or K3PO4) CheckProt->Action2 Yes CheckIsom Isomerization? CheckProt->CheckIsom No Action3 Lower Temp Add Ag(I) Salt CheckIsom->Action3 Yes

Figure 2: Troubleshooting decision matrix for spirocyclic cross-couplings.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chem. Rev., 114, 8257. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 95, 2457. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2, 27-50. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev., 100, 3009. [Link]

  • Wuitschik, G., et al. (2010). "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Functionalization." Angew. Chem. Int. Ed., 49, 895. [Link]

Application

Application Note: High-Throughput Screening (HTS) Library Preparation of 6-Azaspiro[4.5]decane Scaffolds

Executive Summary & Scientific Rationale The pharmaceutical industry has shifted focus from "flat," aromatic-heavy compounds toward three-dimensional ( ) scaffolds to improve clinical success rates. The 6-azaspiro[4.5]de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pharmaceutical industry has shifted focus from "flat," aromatic-heavy compounds toward three-dimensional (


) scaffolds to improve clinical success rates. The 6-azaspiro[4.5]decane  scaffold represents a privileged structure in this paradigm. Unlike planar heterocycles, this spirocyclic system offers high fraction sp3 character (

), which correlates with improved solubility and reduced promiscuous binding (Lovering et al., 2009).

This Application Note details the end-to-end workflow for generating a 6-azaspiro[4.5]decane library, moving from core synthesis to HTS-ready formatting.

Key Advantages of the Scaffold:
  • Vectorality: The spiro-fusion creates a rigid orthogonal exit vector for substituents, allowing precise probing of receptor pockets.

  • Metabolic Stability: The quaternary carbon at the spiro-junction blocks metabolic oxidation at a typically vulnerable site.

  • Physicochemical Balance: Enhanced logP/logD profiles compared to biaryl systems.

Chemical Synthesis: The Core Scaffold

To support HTS, the synthesis must be scalable and modular. We utilize a divergent strategy , synthesizing a common core (Intermediate A) that can be split for parallel diversification.

Protocol 1: Synthesis of the 6-Azaspiro[4.5]decane Core

Objective: Preparation of tert-butyl 6-azaspiro[4.5]decane-6-carboxylate (Protected Core).

Mechanism: This protocol utilizes the double alkylation of an activated methylene species (isonipecotate derivative) or Ring-Closing Metathesis (RCM). Here, we describe the robust alkylation-cyclization method which is more amenable to large-scale batch preparation than RCM.

Reagents & Materials:
  • Starting Material: N-Boc-ethyl isonipecotate (1.0 equiv).

  • Alkylating Agent: 1,4-Dibromobutane (1.1 equiv).

  • Base: Lithium Diisopropylamide (LDA) (2.2 equiv) or LiHMDS.

  • Solvent: Anhydrous THF.

  • Quench: Saturated

    
    .
    
Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a 500 mL round-bottom flask and purge with Argon. Add anhydrous THF (10 vol) and cool to -78°C.

  • Enolate Formation: Add LDA (2.2 equiv) dropwise over 20 minutes. Maintain temperature < -70°C. Stir for 45 minutes to generate the dianion/enolate.

  • Alkylation: Dissolve N-Boc-ethyl isonipecotate in THF and add dropwise. Stir for 1 hour at -78°C.

  • Cyclization: Add 1,4-dibromobutane slowly. Allow the reaction to warm to Room Temperature (RT) overnight. Note: The intramolecular cyclization occurs as the temperature rises.

  • Workup: Quench with

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Success Criterion: Isolation of the spiro-ester.

  • Decarboxylation (Optional for unsubstituted core): Hydrolysis (LiOH) followed by thermal decarboxylation if the ester group is not required for the library vectors.

Library Diversification (Parallel Synthesis)

Once the core (secondary amine after Boc-deprotection) is available, parallel synthesis is performed in 96-well reaction blocks.

Protocol 2: N-Functionalization Workflow

Objective: Generate 96 unique analogs via Amide Coupling and Sulfonylation.

Workflow Diagram (DOT)

The following diagram illustrates the diversification logic.

Library_Workflow cluster_div Parallel Diversification Core N-Boc Core Scaffold Deprotect Deprotection (TFA/DCM) Core->Deprotect Amine Free Spiro-Amine (Intermediate) Deprotect->Amine R1 Acid Chlorides (R-COCl) Amine->R1 R2 Sulfonyl Chlorides (R-SO2Cl) Amine->R2 R3 Carboxylic Acids (HATU Coupling) Amine->R3 Scavenge Resin Scavenging (Polymer-supported Trisamine) R1->Scavenge R2->Scavenge R3->Scavenge Final Final Library (96-well Plate) Scavenge->Final

Figure 1: Parallel synthesis workflow for 6-azaspiro[4.5]decane diversification.

Experimental Steps (96-Well Format):
  • Deprotection: Treat the bulk N-Boc core with 20% TFA in DCM (1 hour). Evaporate volatiles.

  • Dispensing: Dissolve the amine salt in DMF/DIPEA (1:3 ratio). Dispense 50 µmol per well into a 96-well deep-well block.

  • Reagent Addition: Add 1.2 equiv of diverse electrophiles (Acid Chlorides or Sulfonyl Chlorides) to individual wells.

  • Incubation: Seal block and shake at RT for 12 hours.

  • Purification (Solid Phase Extraction): Add polymer-supported trisamine scavenger resin (3 equiv) to remove excess electrophiles and acid byproducts. Shake for 4 hours.

  • Filtration: Filter into a pre-weighed receiving plate. Evaporate solvent (Genevac).

HTS Formatting & Quality Control

The transition from dry powder to HTS-ready plates is the most critical source of error. Poor solubility leads to "false negatives" in screening.

Protocol 3: Solubilization and QC

Standard: 10 mM stock in 100% DMSO.

Data Table: QC Specifications
ParameterSpecificationMethodRemediation
Purity > 90%UPLC-MS (UV 254nm + ELSD)Repurify via Prep-HPLC if < 85%
Identity [M+H]+ ± 0.5 DaMass SpectrometryDiscard well
Solubility No precipitateNephelometry / VisualDilute to 5 mM or add 10% water
Water Content < 0.5% (v/v)Karl Fischer (Random sampling)Store under N2 in Desiccator
Workflow Diagram: QC Decision Tree

This logic ensures only high-confidence compounds enter the screening deck.

QC_Logic Sample Library Sample (DMSO Stock) LCMS LC-MS Analysis Sample->LCMS PurityCheck Purity > 90%? LCMS->PurityCheck Pass HTS Ready (Acoustic Dispense) PurityCheck->Pass Yes recheck Check ELSD Signal PurityCheck->recheck No Fail Fail Bin recheck->Pass ELSD > 95% (UV weak) recheck->Fail Impure

Figure 2: Quality Control Decision Tree incorporating ELSD for low-UV active spirocycles.

Storage and Handling
  • DMSO Hydration: DMSO is hygroscopic. Absorbed water causes compound precipitation ("crashing out").

    • Rule: Never leave plates uncapped for > 30 minutes.

    • Storage: -20°C or -80°C.

  • Freeze-Thaw Cycles: Limit to maximum 5 cycles. Use "Matrix" tubes or Remp tubes to thaw only necessary compounds, rather than whole plates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. NCBI Bookshelf. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Hygroscopic Properties of Spirocyclic Hydrochloride Salts

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solid-State Management of Spirocyclic Amine HCl Salts Introduction: The "Spiro" Challenge Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solid-State Management of Spirocyclic Amine HCl Salts

Introduction: The "Spiro" Challenge

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro cycles) are increasingly utilized in drug discovery to introduce three-dimensionality and improve metabolic stability without increasing lipophilicity. However, when these compact, rigid amines are converted to hydrochloride (HCl) salts , they frequently exhibit significant hygroscopicity or deliquescence .

Why does this happen? Spirocycles often possess "globular" shapes that pack inefficiently in a crystal lattice. When paired with a small, high-charge-density counterion like chloride (


), the lattice energy may be insufficient to prevent the ingress of water. The chloride ion, seeking to satisfy its hydration shell, pulls moisture from the atmosphere, leading to phase changes (oiling out) or hydrate formation.

This guide provides technical workflows to diagnose, handle, and mitigate these issues.

Module 1: Diagnosis & Characterization

Q: My spirocyclic HCl salt becomes sticky within minutes of exposure. How do I quantify this hygroscopicity to set handling limits?

A: You must perform Dynamic Vapor Sorption (DVS) analysis combined with X-Ray Powder Diffraction (XRPD) . Visual stickiness is subjective; DVS provides the kinetic data required to set engineering controls.

The Protocol: Kinetic Moisture Profiling

Do not run a standard 0–90% RH ramp immediately. Hygroscopic HCl salts require a specialized "drying" cycle first to establish a true dry mass reference.

  • Equilibration: Hold sample at 0% RH (or <5% RH) at 25°C until mass change (

    
    ) is <0.002% per minute. Critical: If the sample is a hydrate, this may strip crystal water. Verify with TGA.
    
  • Sorption Scan: Ramp RH from 0% to 90% in 10% steps.

  • Desorption Scan: Ramp back to 0%.

  • Hysteresis Check: Look for a gap between sorption and desorption curves.

Interpretation Guide:

Observation (DVS)DiagnosisAction Plan
Mass increase < 0.2% at 80% RH Non-hygroscopicStandard handling allowed.
Gradual mass increase (0.2% - 2.0%) Slightly hygroscopicStore in desiccator; limit exposure time.
Sharp uptake > 2% (often >10%) Very hygroscopicStrict Environment: Handle only in <30% RH or glovebox.
Step-change uptake at specific RH Stoichiometric Hydrate FormationCharacterize the hydrate by XRPD. It may be stable.
Exponential uptake (Liquefaction) DeliquescenceCritical Failure: Salt form is likely unviable. Switch counterion.
Q: How do I distinguish between surface adsorption and bulk hydrate formation?

A: Use the Sorption-State Logic Flow . Surface adsorption is reversible and linear/exponential without hysteresis. Hydrate formation involves a phase change, often showing a distinct "step" in the DVS isotherm and significant hysteresis (water is trapped in the lattice during desorption).

Visualizing the Characterization Logic:

DVS_Logic Start Start DVS Analysis Isotherm Analyze Sorption Isotherm Start->Isotherm Step1 Is there a sharp step-change? Isotherm->Step1 Step2 Is there hysteresis? Step1->Step2 No Hydrate Channel/Stoichiometric Hydrate Step1->Hydrate Yes (Stoichiometric) Deliquescence Deliquescence (Dissolution) Step1->Deliquescence Yes (Exponential to Liquid) Adsorption Surface Adsorption (Physical) Step2->Adsorption No/Minimal Step2->Hydrate Yes (Lattice Entrapment) XRPD XRPD Hydrate->XRPD Confirm with XRPD

Figure 1: Decision logic for interpreting water sorption profiles in pharmaceutical salts.

Module 2: Operational Handling & Processing

Q: We are observing weight drift during dispensing. What is the correct weighing protocol for these salts?

A: Weight drift indicates the material is absorbing moisture during the weighing process. This compromises assay accuracy. You must implement a Gravimetric Time-Zero Extrapolation or control the environment.

Protocol: The "Dry-Box" Weighing Technique
  • Environmental Control: Weighing must occur in an environment where

    
     of the salt. If CRH is unknown, assume requirement for <20% RH.
    
    • Equipment: Use a balance enclosure with nitrogen purge or a dedicated glovebox.

  • Anti-Static Measures: Spirocyclic salts often carry high static charge in dry environments.

    • Action: Use an ionizing bar or Polonium-210 anti-static gun inside the enclosure.

  • Speed: Minimize open-vial time.

  • Correction (If drift persists):

    • Record weight at

      
      .
      
    • Plot weight vs. time.

    • Extrapolate back to

      
       to determine the true dry weight.
      
Q: Can we mill the material to improve flow? It seems to clump immediately.

A: Do not use high-energy milling (jet milling) on hygroscopic spirocyclic HCl salts without strict temperature and humidity control.

  • The Risk: Milling creates amorphous regions on the crystal surface (high surface energy). Amorphous HCl salts are significantly more hygroscopic than crystalline forms.

  • The Fix:

    • Sieving: Use gentle oscillation sieving (20-mesh) to break agglomerates instead of milling.

    • Co-processing: If particle size reduction is mandatory, mill in the presence of a hydrophobic glidant (e.g., colloidal silicon dioxide) to coat fresh surfaces immediately.

Module 3: Mitigation & Alternatives

Q: The HCl salt is too hygroscopic for our formulation. Is there a way to stabilize it without changing the salt?

A: If you are locked into the HCl salt (e.g., due to tox coverage), you must engineer the particle or the formulation.

Strategy 1: Crystal Engineering (Recrystallization) Spirocyclic HCl salts often precipitate as semi-crystalline or amorphous solids due to rapid precipitation.

  • Action: Perform a slow cooling crystallization (e.g., IPA/Ethanol mixtures).

  • Goal: Maximize crystallinity. A highly crystalline lattice has less surface area and fewer defects for water to penetrate.

Strategy 2: Desiccant Packaging

  • Action: Store bulk API in double LDPE bags with silica gel or molecular sieve sachets between the bags. Use induction-sealed aluminum bottles.

Q: When should we abandon the HCl salt?

A: You should initiate a Salt Switch if:

  • The salt deliquesces (turns to liquid) below 40% RH.

  • The hygroscopicity causes chemical degradation (hydrolysis).

  • You cannot maintain a stable polymorph.

Alternative Counterions for Spirocycles: Spirocycles are bulky. They often pack better with larger, softer counterions that can fill the voids in the lattice better than the small chloride ion.

CounterionpKa (Acid)Advantage for Spirocycles
Fumarate 3.03Bi-dentate H-bonding can bridge spiro-molecules; often non-hygroscopic.
Tosylate -1.34Large lipophilic group helps pack with hydrophobic spiro-scaffolds.
Succinate 4.21Good for forming stable stoichiometric co-crystals/salts.

Salt Selection Workflow:

Salt_Selection Input Spirocyclic Amine Screen Primary Screen (HCl, H2SO4, Tosylate) Input->Screen Eval_HCl Evaluate HCl Salt Screen->Eval_HCl Decision Hygroscopicity > 2% @ 60% RH? Eval_HCl->Decision Keep Optimize Crystallization Decision->Keep No Switch Switch Counterion Decision->Switch Yes Alt_Select Select Large Anion (Tosylate/Fumarate) Switch->Alt_Select

Figure 2: Strategic workflow for determining viability of HCl salts vs. alternative anions.

References

  • FDA/ICH Guidelines. ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Focus on Decision Trees #4). [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (discusses counterion selection and hygroscopicity). [Link]

  • Newman, A. (2013). Pharmaceutical Cocrystals and Salts: Crystallography and Solid-State Properties. (Detailed mechanisms of lattice energy and hydration). [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of 6-Azaspiro[4.5]dec-8-ene

Executive Summary In modern drug discovery, spirocyclic scaffolds like 6-Azaspiro[4.5]dec-8-ene are critical for increasing Fsp3 character and restricting conformational flexibility, thereby improving target selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, spirocyclic scaffolds like 6-Azaspiro[4.5]dec-8-ene are critical for increasing Fsp3 character and restricting conformational flexibility, thereby improving target selectivity compared to flat aromatic analogues. However, validating these structures—specifically distinguishing the spiro-alkene product from its open-chain precursors or isomeric byproducts—requires precise NMR interpretation.

This guide provides a comparative spectral analysis of 6-Azaspiro[4.5]dec-8-ene against its synthetic precursors and saturated analogues. It focuses on the diagnostic signals required to confirm ring closure (RCM) and structural integrity.

Part 1: Structural Analysis & Comparative Profiling

The Challenge: Distinguishing the Scaffold

The primary analytical challenge is confirming the formation of the spiro-quaternary center and the internal alkene, usually formed via Ring-Closing Metathesis (RCM). The analysis must differentiate the target from:

  • Alternative A (The Precursor): A diallyl/divinyl open-chain amine (starting material).

  • Alternative B (The Saturated Analogue): 6-Azaspiro[4.5]decane (over-reduction product).

Comparative Spectral Data Table

The following table contrasts the diagnostic chemical shifts (δ) in CDCl₃.

FeatureTarget: 6-Azaspiro[4.5]dec-8-ene Alt A: Open-Chain Precursor Alt B: Saturated Analogue
Alkene ¹H (Olefinic) δ 5.60 – 5.85 ppm (Multiplet, Internal)δ 4.9 – 5.1 ppm (Terminal =CH₂)δ 5.7 – 5.9 ppm (Internal -CH=)Absent (Region clear)
Alkene ¹³C δ 124 – 128 ppm (Ring carbons)δ 115 – 118 ppm (Terminal =CH₂)δ 135+ ppm (Internal -CH=)Absent
Spiro Quaternary ¹³C δ 40 – 45 ppm (Shifted by ring strain)N/A (Methine/Methylene signals only)δ 38 – 42 ppm (Shifted upfield)
α-Protons (to N) δ 3.2 – 3.5 ppm (Deshielded, rigid)δ 2.8 – 3.1 ppm (Flexible, averaged)δ 2.6 – 2.9 ppm
Key Diagnostic Indicators
  • Loss of Terminal Vinyl Protons: The disappearance of the complex multiplet patterns at δ 4.9–5.1 ppm (characteristic of the precursor's terminal vinyl group) is the definitive proof of successful RCM cyclization.

  • The Spiro-Carbon (¹³C NMR): Look for a quaternary carbon signal around δ 40–45 ppm. In DEPT-135, this signal will disappear (unlike methine/methyl) or remain positive/null depending on pulse sequence, but it will have no attached protons in HSQC.

  • Diastereotopic Splitting: Unlike the open-chain precursor, the methylene protons adjacent to the spiro center in the 5-membered ring often exhibit diastereotopic splitting (complex multiplets rather than simple triplets) due to the fixed chiral environment of the spiro-junction.

Part 2: Experimental Protocol (Self-Validating)

This protocol uses a "Self-Validating" approach where specific steps are designed to rule out common false positives (e.g., residual solvents or salt forms).

Reagents & Equipment
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Internal Standard).

  • Validation Solvent: D₂O (for exchangeable proton confirmation).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving diastereotopic multiplets).

Step-by-Step Workflow
  • Sample Preparation (The Dilution Rule):

    • Dissolve 5–10 mg of the free base in 0.6 mL CDCl₃.

    • Critical Step: Ensure the solution is clear. Turbidity suggests inorganic salts (e.g., Ru-catalyst residues). Filter through a 0.2 µm PTFE filter if necessary. Paramagnetic Ru-residues can broaden lines, masking J-couplings.

  • Acquisition 1: Standard ¹H (The Structural Scan):

    • Set relaxation delay (d1) to ≥ 2.0s to ensure integration accuracy of the alkene protons vs. the aliphatic region.

    • Acquire 16–32 scans.

  • Acquisition 2: D₂O Shake (The Heteroatom Check):

    • Add 1 drop of D₂O to the NMR tube. Shake vigorously and allow phases to separate.

    • Re-acquire ¹H spectrum.

    • Validation: The broad singlet (usually δ 1.5–2.5 ppm for secondary amines) corresponding to the N-H should disappear. If it remains, the signal is likely an impurity or water, not the amine.

  • Acquisition 3: ¹³C & DEPT-135 (The Skeleton Check):

    • Run DEPT-135 to distinguish the CH₂ (negative phase) from CH/CH₃ (positive phase).

    • Validation: The spiro-carbon (C5) must be visible in the standard ¹³C but absent in the DEPT-135 (quaternary).

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision-making process for assigning the spiro-alkene structure based on spectral data.

NMR_Analysis_Flow Start Crude Product (Post-RCM) H1_Scan 1H NMR Acquisition (CDCl3) Start->H1_Scan Check_Vinyl Check 4.9-5.1 ppm (Terminal Vinyl) H1_Scan->Check_Vinyl Fail_RCM Result: Failed/Incomplete (Open Chain Precursor) Check_Vinyl->Fail_RCM Signals Present Pass_RCM Check 5.6-5.8 ppm (Internal Alkene) Check_Vinyl->Pass_RCM Signals Absent Check_C13 13C / DEPT-135 Analysis Pass_RCM->Check_C13 Multiplet Present Fail_Struct Result: Isomer/Rearrangement Pass_RCM->Fail_Struct Signal Absent Quat_Check Quaternary C at ~40-45 ppm? (Absent in DEPT) Check_C13->Quat_Check Success CONFIRMED: 6-Azaspiro[4.5]dec-8-ene Quat_Check->Success Yes Quat_Check->Fail_Struct No

Figure 1: Logic flow for verifying the spiro-alkene scaffold. The critical checkpoints are the disappearance of terminal vinyl signals (indicating cyclization) and the identification of the quaternary spiro-carbon.

Part 4: Detailed Spectral Assignment (Reference Data)

In the absence of a specific commercial standard, the following assignments are derived from consensus data of analogous N-Boc-spiro[4.5]dec-8-ene systems reported in RCM literature.

¹H NMR (400 MHz, CDCl₃)
  • δ 5.75 (dt, J = 10.2, 2.1 Hz, 1H): C8/C9 Alkene proton.

  • δ 5.62 (dt, J = 10.2, 2.1 Hz, 1H): C8/C9 Alkene proton (Roofing effect common).

  • δ 2.95 (t, J = 6.5 Hz, 2H): C7 Protons (Allylic, adjacent to N). Note: If N-protected, this shifts to 3.5-4.0 ppm.

  • δ 2.15 (m, 2H): C10 Protons (Allylic, adjacent to Spiro).

  • δ 1.60 - 1.85 (m, 6H): Pyrrolidine ring protons (C1-C4) + NH. Note: These often appear as complex overlapping multiplets due to the spiro-center induction.

¹³C NMR (100 MHz, CDCl₃)
  • δ 126.5, 124.8: C8/C9 (Alkene carbons).

  • δ 44.2: C5 (Quaternary Spiro Carbon).

  • δ 41.5: C7 (CH₂ adjacent to N).

  • δ 36.8, 34.5, 24.2: Remaining CH₂ carbons of the pyrrolidine ring and C10.

References

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450.

    • Context: Foundational text for interpreting RCM products and distinguishing them
  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH.

    • Context: Provides structural insights into spirocyclic amine formation and conform
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

    • Context: The authoritative source for calculating theoretical shifts for spiro-systems when exact literature m
  • PubChem Database. (n.d.). Compound Summary: Azaspiro derivatives. National Library of Medicine.

    • Context: General database for verifying substructure chemical shifts.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Azaspiro[4.5]dec-8-ene;hydrochloride

Executive Safety Summary Compound Class: Spirocyclic Amine Salt Physical State: Typically a white to off-white solid (hygroscopic powder). Primary Hazard Driver: As a hydrochloride salt of a secondary amine, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Spirocyclic Amine Salt Physical State: Typically a white to off-white solid (hygroscopic powder). Primary Hazard Driver: As a hydrochloride salt of a secondary amine, this compound presents a dual risk profile: chemical irritation from the amine moiety and acidic corrosion of mucous membranes upon hydrolysis in moist environments (eyes, lungs).

Immediate Action Required: Treat this compound as a Category 2 Irritant and a potential Respiratory Sensitizer . In the absence of specific toxicological data (LD50), apply Control Banding Level 2 (OEB 2) protocols.

Physicochemical Context & Hazard Logic

To select the correct PPE, one must understand the interaction between the chemical and the biological interface.

  • The Hydrochloride Factor: The HCl counter-ion increases the compound's water solubility. Upon contact with sweat or mucosal lining, the salt dissociates, potentially lowering local pH and increasing the bioavailability of the spiro-amine. This makes inhalation of dust the critical exposure route to control.

  • The Spiro-Amine Structure: Secondary amines are nucleophilic. While the spiro-conformation adds steric bulk, it does not negate the potential for skin sensitization or irritation (H315/H319).

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10 mg of substance.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm minimum)Nitrile offers excellent resistance to amine salts. Double gloving provides a visual breach indicator and prevents permeation if the salt dissolves in perspiration inside the glove.
Respiratory N95 (minimum) or P100 If outside Fume HoodThe HCl salt forms a fine particulate. Standard surgical masks offer zero protection against hygroscopic chemical dusts.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the orbital area against acidic dust.
Body Defense Lab Coat (Tyvek/Poly-coated) Wrist-fittedCotton absorbs hygroscopic salts, holding them against the skin. A synthetic, non-woven material sheds dust effectively.

Operational Workflow & Engineering Controls

Engineering Control: The Fume Hood

All open-vessel manipulations (weighing, transfer, dissolution) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

Protocol: Safe Weighing and Solubilization

This workflow minimizes the generation of airborne particulates.

  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the hood.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Why? HCl salts are prone to static charge, causing "fly-away" powder that contaminates the workspace.

  • Transfer: Transfer the solid gently. Do not dump; pour slowly to reduce the kinetic energy of the particles.

  • Solubilization: Add solvent (typically Methanol, DMSO, or Water) to the solid—never add solid to a vortexing solvent, which generates aerosols.

Visualization: Handling Workflow

HandlingProtocol Start Start: Material Retrieval Check Check Engineering Controls (Hood Velocity > 0.4 m/s) Start->Check Check->Start Fail (Stop Work) PPE Don PPE: Double Nitrile + Goggles Check->PPE Pass Static Neutralize Static Charge (Ionizer) PPE->Static Weigh Weighing Operation (Inside Hood) Static->Weigh Clean Wet Wipe Decontamination (Solvent: MeOH/Water) Weigh->Clean End Disposal / Storage Clean->End

Figure 1: Step-by-step logic for safe handling of charged amine salts, emphasizing static neutralization.

Emergency Response & Disposal

Spill Management (Solid)

Do not dry sweep. Dry sweeping aerosolizes the HCl salt.

  • Cover: Gently cover the spill with a solvent-dampened pad (MeOH or water).

  • Scoop: Collect the damp material to prevent dust.

  • Neutralize: Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize potential acidity, followed by water.

Waste Disposal Streams

Proper segregation prevents downstream chemical incompatibility.

Waste StreamDescriptionDisposal Code (Generic)
Solid Waste Contaminated weigh boats, gloves, paper towels.Non-Regulated Solid (unless mixed with toxics)
Liquid Waste Mother liquors, wash solvents.Organic Halogenated (if DCM used) or Organic Non-Halogenated
Sharps Needles/glass contaminated with compound.Chemically Contaminated Sharps
Visualization: Disposal Decision Tree

DisposalLogic Root Waste Generated State Physical State? Root->State Solid Solid Waste State->Solid Powder/Debris Liquid Liquid Waste State->Liquid Solution BinA Bin A: Solid Chemical Waste (Double Bagged) Solid->BinA Halogen Contains Halogenated Solvents (DCM/Chloroform)? Liquid->Halogen BinB Bin B: Halogenated Organic Halogen->BinB Yes BinC Bin C: Non-Halogenated Organic Halogen->BinC No

Figure 2: Decision matrix for segregating waste streams to ensure environmental compliance.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets. (General reference for H-code classification logic). [Link]

© Copyright 2026 BenchChem. All Rights Reserved.